1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone
Overview
Description
Scientific Research Applications
- Bach1 inhibitors in combination with Nrf2 activators and pharmaceutical compositions thereof : This patent mentions a class of compounds that could potentially include “1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone”. These compounds are used as Bach1 inhibitors in combination with Nrf2 activators. Bach1 is a transcription factor that represses the antioxidant response element (ARE), while Nrf2 is a protein that regulates the expression of antioxidant proteins. By inhibiting Bach1 and activating Nrf2, these compounds could potentially be used to treat diseases related to oxidative stress.
- VASOPROTECTIVE AND CARDIOPROTECTIVE ANTIDIABETIC THERAPY : This patent application mentions the use of certain DPP-4 inhibitors for treating and/or preventing oxidative stress, vascular stress and/or endothelial dysfunction. While “1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone” is not specifically mentioned, it could potentially fall under the class of compounds being discussed. These inhibitors could be used in the treatment and/or prevention of metabolic diseases, such as diabetes, especially type 2 diabetes mellitus and/or diseases related thereto (e.g. diabetic complications), particularly in patients having or being at risk of oxidative stress, vascular stress and/or endothelial dysfunction, or diseases or conditions related or associated therewith .
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Chemical Synthesis : While not a specific application of “1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone”, the compound could potentially be used in the synthesis of other chemicals. For example, it could be used as a building block in the synthesis of more complex molecules in pharmaceutical or materials science research .
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Pharmaceutical Research : The compound could potentially be used in pharmaceutical research. For example, it could be used to synthesize new drugs or to study the effects of the compound on biological systems .
properties
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-thiophen-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10-2-1-4-12(7-10)11(14)6-9-3-5-15-8-9/h3,5,8,10,13H,1-2,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIAHIVECVNOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655974 | |
Record name | 1-(3-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone | |
CAS RN |
916791-32-7 | |
Record name | 1-(3-Hydroxy-1-piperidinyl)-2-(3-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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